![molecular formula C16H21N3O B14177165 2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol CAS No. 917955-88-5](/img/structure/B14177165.png)
2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol is a chemical compound known for its unique structure and properties It is composed of a central ethanol moiety bonded to two pyridin-2-yl groups through ethylamine linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol typically involves the reaction of pyridin-2-yl compounds with ethylamine derivatives. One common method includes the reaction of 2-(pyridin-2-yl)ethanol with bis(2-chloroethyl)amine under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of the pyridin-2-yl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a histamine receptor agonist or antagonist.
Medicine: Explored for its therapeutic potential in treating conditions related to histamine imbalance.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol involves its interaction with molecular targets such as histamine receptors. The compound can bind to these receptors, modulating their activity and influencing physiological responses. The specific pathways involved depend on the receptor subtype and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Pyridyl)ethylamine: A simpler analog with similar biological activity but lacking the ethanol moiety.
2-(2-Hydroxyethyl)pyridine: Another related compound with a hydroxyl group instead of the ethylamine linkage.
Uniqueness
2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol is unique due to its dual pyridin-2-yl groups and ethanol moiety, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and interact with biological receptors makes it a valuable compound in various research fields .
Propriétés
Numéro CAS |
917955-88-5 |
|---|---|
Formule moléculaire |
C16H21N3O |
Poids moléculaire |
271.36 g/mol |
Nom IUPAC |
2-[bis(2-pyridin-2-ylethyl)amino]ethanol |
InChI |
InChI=1S/C16H21N3O/c20-14-13-19(11-7-15-5-1-3-9-17-15)12-8-16-6-2-4-10-18-16/h1-6,9-10,20H,7-8,11-14H2 |
Clé InChI |
OTJUUWKQFLPILL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CCN(CCC2=CC=CC=N2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B14177102.png)
![1-[Ethoxy(phenyl)phosphoryl]-L-proline](/img/structure/B14177103.png)
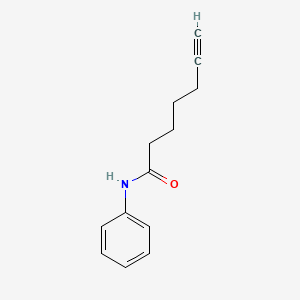
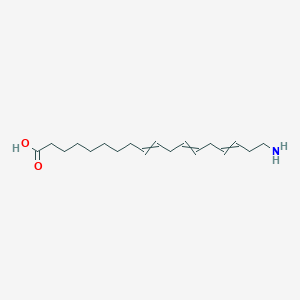
![N-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)pyrazin-2-amine](/img/structure/B14177115.png)
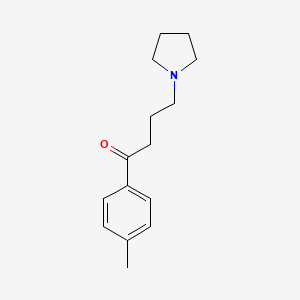
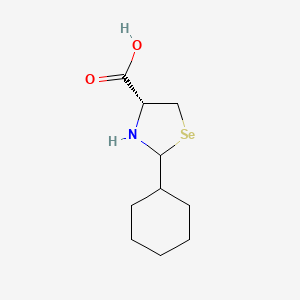
![3-Methoxy-5-[(4-methoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14177139.png)
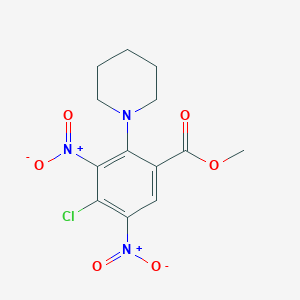
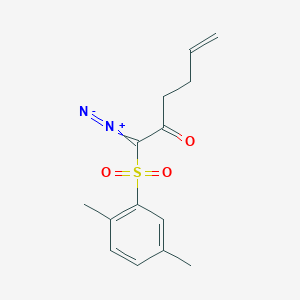
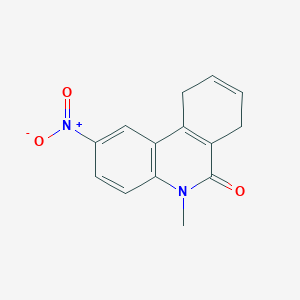
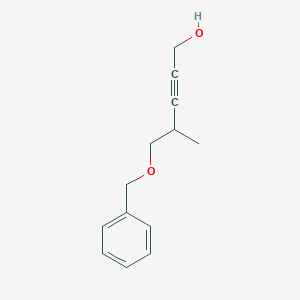
![(6S)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14177164.png)
phosphane](/img/structure/B14177170.png)
